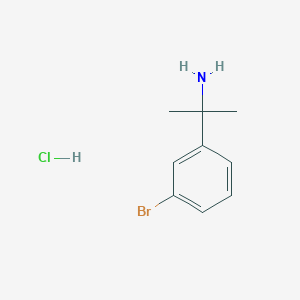
2-(3-Bromophenyl)propan-2-amine hydrochloride
Vue d'ensemble
Description
2-(3-Bromophenyl)propan-2-amine hydrochloride, also known as 2-bromophenethylamine hydrochloride, is an organic compound used in a variety of laboratory experiments. It is a white crystalline solid with a molecular weight of 266.68 g/mol and a melting point of 140–141 °C. It is usually obtained from commercially available sources, and is soluble in water, ethanol, and other organic solvents.
Applications De Recherche Scientifique
Enzymatic Strategies for Synthesis
One significant application involves the use of enzymatic strategies for the synthesis of enantioenriched compounds. For instance, Mourelle-Insua et al. (2016) developed two independent enzymatic strategies toward the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, a category to which 2-(3-Bromophenyl)propan-2-amine hydrochloride is closely related. These strategies utilized biotransamination and kinetic resolutions, demonstrating the compound's role as a valuable precursor in the antimicrobial agent Levofloxacin's synthesis (Mourelle-Insua et al., 2016).
Chemical Synthesis and Characterization
Another study by Lygin and Meijere (2009) explored the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines, showcasing the compound's utility in generating moderate to good yields of benzimidazoles. This demonstrates its versatility as a reactant in the synthesis of heterocyclic compounds (Lygin & Meijere, 2009).
Material Science and Engineering
In material science, Nadaf et al. (2019) synthesized and characterized derivatives, including 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine, through a three-step pathway. This work highlights the compound's potential in creating materials with specific structural and intermolecular interaction characteristics, offering insights into molecular design and stability (Nadaf et al., 2019).
Corrosion Inhibition Studies
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the inhibition performances of derivatives against corrosion of iron, including 2-amino-4-(4-bromophenyl)-thiazole. This research indicates the potential application of such compounds in developing corrosion inhibitors, showcasing their significance in materials science and engineering (Kaya et al., 2016).
Catalytic Amination
Furthermore, research on catalytic amination, such as the work by Zhao et al. (2010), underscores the compound's applicability in organic synthesis, particularly in forming aromatic amines with potential pharmaceutical relevance. Their methodology exemplifies the strategic use of NaN(3) as the amino source in ethanol, leading to high-yield syntheses (Zhao et al., 2010).
Propriétés
IUPAC Name |
2-(3-bromophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGIUUWHZBFBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693188 | |
| Record name | 2-(3-Bromophenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)propan-2-amine hydrochloride | |
CAS RN |
676135-18-5 | |
| Record name | 2-(3-Bromophenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromophenyl)propan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B1440609.png)
![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440612.png)
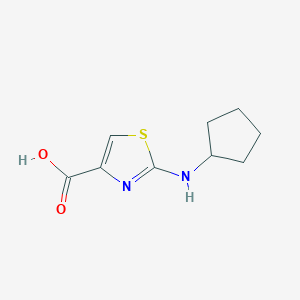
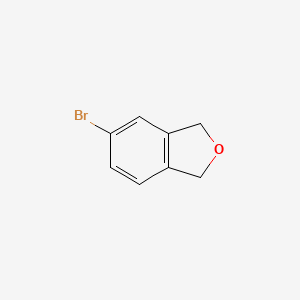


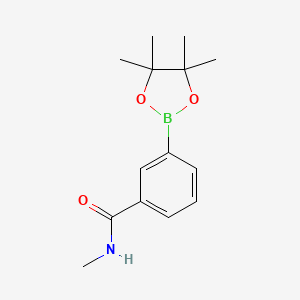

![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine](/img/structure/B1440622.png)

![3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1440626.png)
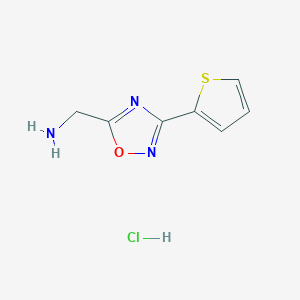
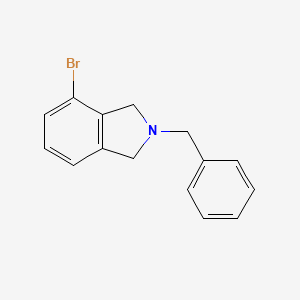
![2-[(3-Ethyl-1-adamantyl)oxy]ethanol](/img/structure/B1440632.png)